molecular formula C16H15N5O3S B10916336 4-hydroxy-5-{(1E)-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-{(1E)-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10916336
M. Wt: 357.4 g/mol
InChI Key: ILHJWTGZVDTOMS-VCHYOVAHSA-N
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Description

4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a hydroxy group, a triazole ring, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Hydroxylation: The hydroxy group is introduced through an oxidation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of a hydroxy group, a triazole ring, and a thiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

6-hydroxy-5-[(E)-C-methyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]carbonimidoyl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C16H15N5O3S/c1-9-3-5-11(6-4-9)7-21-8-17-15(20-21)18-10(2)12-13(22)19-16(24)25-14(12)23/h3-6,8,23H,7H2,1-2H3,(H,19,22,24)/b18-10+

InChI Key

ILHJWTGZVDTOMS-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)/N=C(\C)/C3=C(SC(=O)NC3=O)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)N=C(C)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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